molecular formula C9H12N4 B13062265 {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13062265
M. Wt: 176.22 g/mol
InChI Key: FCNPYTVDPLRMIK-UHFFFAOYSA-N
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Description

{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine ketones, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of {2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature enhances its reactivity and allows for diverse functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-6-7(2)12-13-8(5-10)3-4-11-9(6)13/h3-4H,5,10H2,1-2H3

InChI Key

FCNPYTVDPLRMIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=CC=C(N2N=C1C)CN

Origin of Product

United States

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